molecular formula C9H6INO B3022007 6-Iodoquinolin-4-ol CAS No. 21873-51-8

6-Iodoquinolin-4-ol

Cat. No. B3022007
CAS RN: 21873-51-8
M. Wt: 271.05 g/mol
InChI Key: ZAZOVHUNVUSQMU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 6-Iodoquinolin-4-ol is C8H5IN2O . It has an average mass of 272.043 Da and a monoisotopic mass of 271.944641 Da .


Physical And Chemical Properties Analysis

This compound has a density of 2.1±0.1 g/cm3, a boiling point of 454.2±28.0 °C at 760 mmHg, and a flash point of 228.5±24.0 °C . It has 3 H bond acceptors, 1 H bond donor, and 0 freely rotating bonds . Its polar surface area is 41 Å2 .

Scientific Research Applications

Synthesis and Chemistry

6-Iodoquinolin-4-ol and its derivatives serve as key intermediates in the synthesis of biologically active compounds. For instance, Wang et al. (2015) synthesized Bromo-4-iodoquinoline, an important intermediate for compounds like GSK2126458, from 2,2-dimethyl-1,3- dioxane-4,6-dione and 4-bromoaniline (Wang et al., 2015). Similarly, Tsvetkov et al. (2002) reported the selective stepwise substitution of iodine and chlorine atoms in 4-chloro-6-iodoquinoline, enabling the synthesis of diarylquinolines with different aryl groups (Tsvetkov et al., 2002).

Biological Applications

Several studies have explored the biological applications of this compound derivatives. Alafeefy (2008) prepared a series of 6-iodo-2-phenylquinazolin-4(3H)-one derivatives, screening them for antimicrobial activity. They found these derivatives exhibited excellent broad-spectrum antimicrobial activity (Alafeefy, 2008). El-Hashash et al. (2015) synthesized a novel group of 6-iodoquinazolin-4(3H)-one derivatives and evaluated their fungicidal activities, finding some compounds with significant antifungal properties (El-Hashash et al., 2015).

Analytical Methods

Soliman (1975) proposed a simple and accurate method for determining 5,7-diiodoquinolin-8-ol and 5-chloro-7-iodoquinolin-8-ol (clioquinol) in pharmaceutical preparations. This method involved refluxing with sodium hydroxide solution and zinc metal powder (Soliman, 1975).

Medicinal Chemistry

Arshad et al. (2022) explored the synthesis of new 6-Bromoquinolin-4-ol derivatives and their antibacterial activities against ESBL producing Escherichia coli and MRSA. Their study included docking studies and computational approaches to determine structural features (Arshad et al., 2022).

Biochemical Analysis

Biochemical Properties

6-Iodoquinolin-4-ol plays a significant role in biochemical reactions, particularly in proteomics research. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with metalloproteins, where this compound acts as a ligand, binding to metal ions within the protein structure. This binding can influence the protein’s conformation and activity. Additionally, this compound has been observed to interact with nucleic acids, potentially affecting DNA and RNA synthesis and stability .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving metal ion homeostasis. By binding to metal ions, this compound can modulate the activity of metal-dependent enzymes and proteins, thereby affecting cellular metabolism and gene expression. Furthermore, this compound has been reported to induce oxidative stress in cells, leading to changes in cellular redox states and potentially triggering apoptosis in certain cell types .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the chelation of metal ions, which can inhibit or activate metal-dependent enzymes. This chelation can disrupt the normal function of these enzymes, leading to alterations in metabolic pathways and gene expression. Additionally, this compound can intercalate into nucleic acids, affecting their stability and function. This intercalation can lead to the inhibition of DNA replication and transcription, ultimately impacting cell proliferation and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable at room temperature, but its activity can degrade over extended periods. In in vitro studies, prolonged exposure to this compound has been associated with increased oxidative stress and cellular damage. In in vivo studies, long-term administration of this compound has shown cumulative effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to modulate metal ion homeostasis and enzyme activity without causing significant toxicity. At higher doses, this compound can induce toxic effects, including oxidative stress, cellular damage, and apoptosis. Threshold effects have been noted, where a certain dosage level leads to a marked increase in adverse effects. These findings highlight the importance of careful dosage management in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to metal ion metabolism. The compound interacts with enzymes such as metalloproteases and metal-dependent oxidoreductases, influencing their activity and, consequently, the metabolic flux of related pathways. Additionally, this compound can affect the levels of metabolites involved in oxidative stress responses, further impacting cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can bind to metal ion transporters, facilitating its uptake and distribution within the cell. Once inside the cell, this compound can accumulate in specific compartments, such as the nucleus and mitochondria, where it exerts its biochemical effects. The localization and accumulation of this compound can influence its activity and function within the cell .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. The compound has been observed to localize in the nucleus, where it can interact with nucleic acids and influence gene expression. Additionally, this compound can accumulate in the mitochondria, affecting mitochondrial function and inducing oxidative stress. Targeting signals and post-translational modifications may play a role in directing this compound to specific cellular compartments, thereby modulating its biochemical effects .

properties

IUPAC Name

6-iodo-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6INO/c10-6-1-2-8-7(5-6)9(12)3-4-11-8/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAZOVHUNVUSQMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)C(=O)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10413268
Record name 6-iodoquinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10413268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

342617-07-6
Record name 6-iodoquinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10413268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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